molecular formula C7H6BrClO B3191510 3-(Bromomethyl)-4-chloranyl-phenol CAS No. 54942-92-6

3-(Bromomethyl)-4-chloranyl-phenol

Cat. No. B3191510
CAS RN: 54942-92-6
M. Wt: 221.48 g/mol
InChI Key: SDBYAOPSLQHREB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloranyl-phenol, also known as BCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a halogenated phenol derivative that has been synthesized using different methods.

Scientific Research Applications

3-(Bromomethyl)-4-chloranyl-phenol has been extensively studied for its potential applications in different fields. One of the most promising applications of 3-(Bromomethyl)-4-chloranyl-phenol is in the field of polymer chemistry. 3-(Bromomethyl)-4-chloranyl-phenol can be used as a cross-linking agent for different polymers, which can enhance their mechanical and thermal properties. 3-(Bromomethyl)-4-chloranyl-phenol has also been used in the synthesis of different organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chloranyl-phenol is not fully understood. However, it is believed that 3-(Bromomethyl)-4-chloranyl-phenol can act as an electrophilic reagent due to the presence of the halogen and hydroxyl groups in its structure. This electrophilic nature of 3-(Bromomethyl)-4-chloranyl-phenol makes it a potential cross-linking agent for different polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Bromomethyl)-4-chloranyl-phenol are not well studied. However, it is known that 3-(Bromomethyl)-4-chloranyl-phenol can cause skin irritation and eye damage. Therefore, proper handling and safety precautions should be taken while working with 3-(Bromomethyl)-4-chloranyl-phenol.

Advantages and Limitations for Lab Experiments

3-(Bromomethyl)-4-chloranyl-phenol has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a cross-linking agent for different polymers. However, 3-(Bromomethyl)-4-chloranyl-phenol has some limitations, including its toxicity and limited solubility in different solvents.

Future Directions

There are several future directions for the research on 3-(Bromomethyl)-4-chloranyl-phenol. One of the most promising directions is the development of new synthesis methods that can increase the yield and purity of 3-(Bromomethyl)-4-chloranyl-phenol. Another direction is the study of the mechanism of action of 3-(Bromomethyl)-4-chloranyl-phenol, which can provide insights into its potential applications in different fields. Additionally, the development of new applications of 3-(Bromomethyl)-4-chloranyl-phenol, including its use as a drug delivery system, can be a promising future direction.

properties

IUPAC Name

3-(bromomethyl)-4-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBYAOPSLQHREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-chloranyl-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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